

Spectroscopic Data of 1-BOC-4-chloroindole: A Technical Guide

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Compound of Interest

Compound Name: 1-BOC-4-Chloroindole

Cat. No.: B188491

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This guide provides a comprehensive overview of the spectroscopic data for 1-tert-butoxycarbonyl-4-chloroindole (**1-BOC-4-chloroindole**), a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic information and the methodologies used for its acquisition.

Overview of 1-BOC-4-chloroindole

1-BOC-4-chloroindole is a protected form of 4-chloroindole, where the indole nitrogen is functionalized with a tert-butoxycarbonyl (BOC) group. This protection strategy is common in multi-step syntheses to prevent unwanted reactions at the nitrogen atom, allowing for selective modifications at other positions of the indole ring. Accurate spectroscopic characterization is crucial for verifying the structure and purity of this intermediate.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-BOC-4-chloroindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The data presented here includes ^1H NMR and ^{13}C NMR.

Table 1: ^1H NMR Spectroscopic Data for **1-BOC-4-chloroindole** Solvent: CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.17	d	8.3	1H	H-7
7.56	d	3.7	1H	H-2
7.27	dd	8.3, 0.7	1H	H-6
7.22	t	8.0	1H	H-5
6.64	dd	3.7, 0.7	1H	H-3
1.68	s	-	9H	C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data for **1-BOC-4-chloroindole** Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
149.3	C=O (BOC)
136.2	C-7a
130.4	C-4
127.3	C-3a
126.8	C-2
122.8	C-6
120.3	C-5
113.8	C-7
105.8	C-3
84.1	C(CH ₃) ₃
28.3	C(CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **1-BOC-4-chloroindole** are summarized below.

Table 3: IR Spectroscopic Data for **1-BOC-4-chloroindole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978	Medium	C-H stretch (alkyl)
1735	Strong	C=O stretch (carbamate)
1458	Strong	C=C stretch (aromatic)
1369	Strong	C-H bend (tert-butyl)
1255	Strong	C-N stretch
1157	Strong	C-O stretch
785	Strong	C-Cl stretch
745	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **1-BOC-4-chloroindole**

Technique	Ionization Mode	m/z (calculated)	m/z (found)	Assignment
HRMS	ESI	252.0731	252.0735	[M+H] ⁺

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The general procedures are outlined below.

NMR Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.[1] For ^1H NMR, data are reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets), coupling constant (in Hertz), and integration.[2] For ^{13}C NMR, spectra were recorded with complete proton decoupling.

IR Spectroscopy

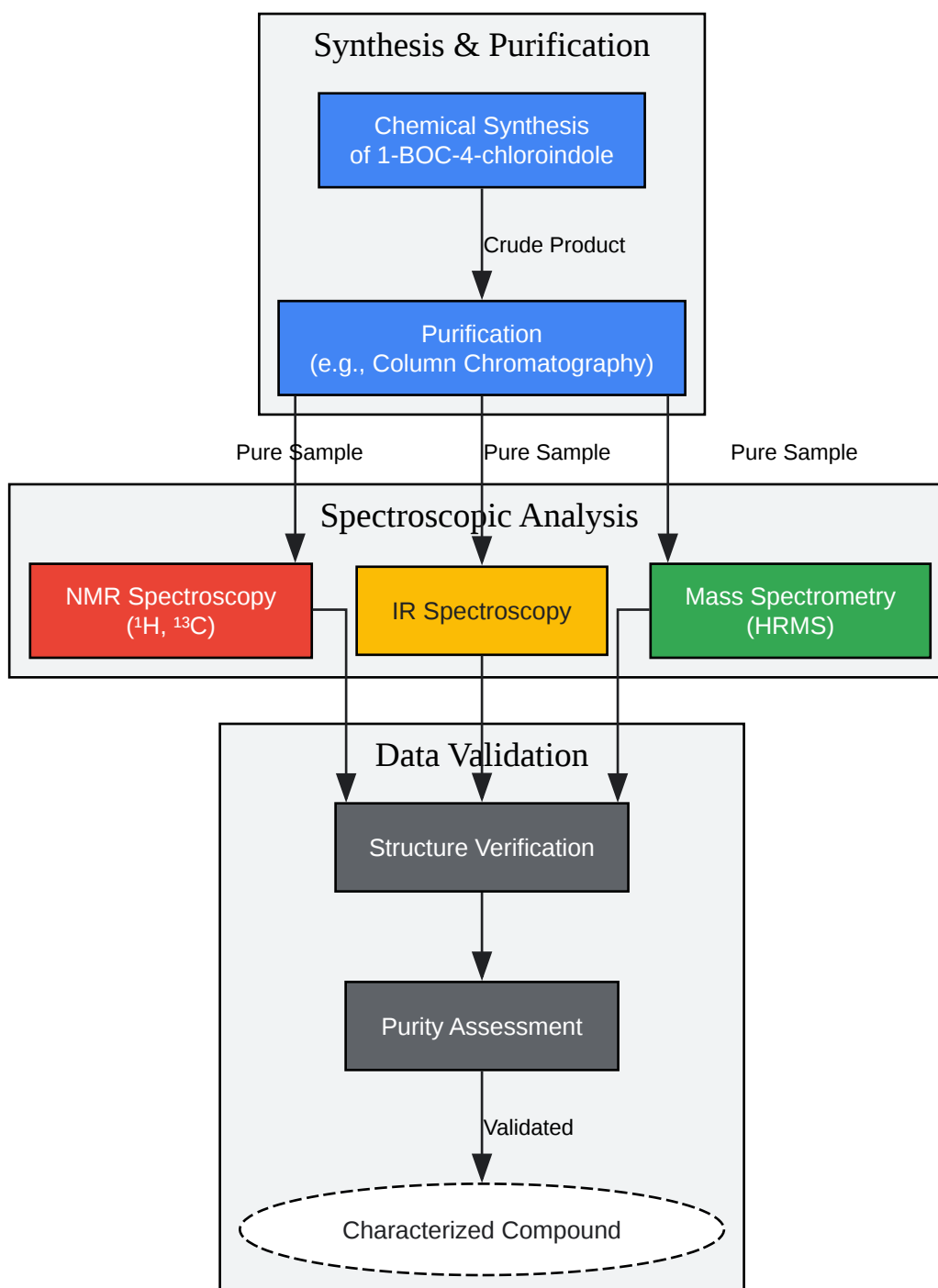
Infrared spectra were recorded on an FTIR spectrometer.[2] Data can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide).[3][4] The spectra are typically recorded in the range of $4000\text{--}650\text{ cm}^{-1}$. [3] Absorption frequencies are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) was performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[2] Samples were introduced via infusion or liquid chromatography. The instrument was operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like **1-BOC-4-chloroindole**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

- 1. rsc.org [rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. mdpi.com [mdpi.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
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